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molecular formula C12H18N2O4 B8346148 [3-(3-Methoxy-4-nitrophenoxy)propyl]dimethylamine

[3-(3-Methoxy-4-nitrophenoxy)propyl]dimethylamine

Cat. No. B8346148
M. Wt: 254.28 g/mol
InChI Key: BIJQCLNWJFSWRQ-UHFFFAOYSA-N
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Patent
US08481568B2

Procedure details

A mixture of [3-(3-methoxy-4-nitrophenoxy)propyl]dimethylamine (2.0 g, 7.7 mmol) and 5% Pd—C (0.4 g) in ethyl acetate (75 mL) was shaken under 50 psi of hydrogen for 24 hours. The mixture was filtered through Celite and evaporated, providing 1.7 g of the product as a light grey oil, in 97% yield: 1H NMR (CDCl3) δ 1.86-1.98 (m, 2H), 2.25 (s, 6H), 2.44 (t, J=7.3 Hz, 2H), 3.44 (br, 2H), 3.82 (s, 3H), 3.94 (t, J=6.5 Hz, 2H), 6.35 (dd, J=8.4 Hz, J=2.6 Hz, 1H), 6.46 (d, J=2.6 Hz, 1H), 6.62 (d, J=8.4 Hz, 1H).
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
75 mL
Type
solvent
Reaction Step One
Quantity
0.4 g
Type
catalyst
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
97%

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:4]=[C:5]([CH:13]=[CH:14][C:15]=1[N+:16]([O-])=O)[O:6][CH2:7][CH2:8][CH2:9][N:10]([CH3:12])[CH3:11].[H][H]>C(OCC)(=O)C.[Pd]>[CH3:12][N:10]([CH3:11])[CH2:9][CH2:8][CH2:7][O:6][C:5]1[CH:13]=[CH:14][C:15]([NH2:16])=[C:3]([O:2][CH3:1])[CH:4]=1

Inputs

Step One
Name
Quantity
2 g
Type
reactant
Smiles
COC=1C=C(OCCCN(C)C)C=CC1[N+](=O)[O-]
Name
Quantity
75 mL
Type
solvent
Smiles
C(C)(=O)OCC
Name
Quantity
0.4 g
Type
catalyst
Smiles
[Pd]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The mixture was filtered through Celite
CUSTOM
Type
CUSTOM
Details
evaporated

Outcomes

Product
Name
Type
product
Smiles
CN(CCCOC1=CC(=C(C=C1)N)OC)C
Measurements
Type Value Analysis
AMOUNT: MASS 1.7 g
YIELD: PERCENTYIELD 97%
YIELD: CALCULATEDPERCENTYIELD 98.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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